6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-2-(aminomethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-3-5(8)9-4(2-7)10-6(3)11/h2,7H2,1H3,(H3,8,9,10,11) |
InChI Key |
UEJJSFUHFGNJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)CN)N |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction Modifications
The classical Biginelli reaction (aldehyde, β-ketoester, urea) serves as a foundational approach. For this compound, urea derivatives and aminomethyl-containing aldehydes are critical:
- Reagent modifications : Substituting urea with N-methylurea or thiourea derivatives enables incorporation of the 6-amino group.
- Aldehyde selection : Using 5-methylfurfural or branched aldehydes introduces the 5-methyl group.
- Catalyst systems : Ionic liquids like [C₂O₂BBTA][TFA] enhance yields (up to 95%) under solvent-free conditions at 90°C.
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Ethyl 5-methylacetoacetate | 1.2 mmol | [C₂O₂BBTA][TFA], 90°C, 40 min | 88% |
| 2-Aminomethylbenzaldehyde | 1.0 mmol | ||
| N-Methylurea | 1.5 mmol |
Cyclocondensation with Protected Guanidines
A two-step sequence using protected guanidines avoids side reactions:
- Triazone-protected guanidine reacts with ethyl 5-methylacetoacetate and aldehyde under microwave irradiation (80°C, DMSO).
- Deprotection : Acidic hydrolysis (HCl/EtOH) yields the free 6-amino group.
Key data :
- Microwave irradiation reduces reaction time to 20–30 min.
- Yields improve from 45% (conventional) to 78% (microwave).
Post-Synthetic Aminomethylation
Introducing the 2-(aminomethyl) group via Mannich-type reactions :
- Substrate : 6-Amino-5-methyl-3,4-dihydropyrimidin-4-one.
- Reagents : Formaldehyde and ammonium chloride under reflux (EtOH, 12 h).
- Outcome : 72% yield, confirmed by $$ ^1H $$-NMR (δ 3.45 ppm, –CH$$2$$NH$$2 $$).
Solid-Phase Synthesis for Scalability
Industrial-scale production employs silica-supported catalysts :
- Conditions : Solvent-free, 80°C, 3 h.
- Advantages : Recyclable catalyst (5 cycles, <5% efficiency loss).
Analytical Validation
Critical characterization data :
- HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).
- $$ ^1H $$-NMR : δ 5.34 (d, 1H, –CH), δ 2.33 (s, 3H, –CH$$_3 $$).
- XRD : Resolves crystallographic ambiguities via SHELX refinement.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural differences and properties of analogs derived from the evidence:
Key Observations:
Substituent at Position 2: The aminomethyl group (-CH₂NH₂) in the target compound contrasts with dimethylamino (-N(CH₃)₂) in and and methoxy (-OCH₃) in . The dimethylamino group in and may improve membrane permeability but could reduce aqueous solubility.
Substituent at Position 5: The methyl group (-CH₃) in the target compound is less sterically demanding than the nitroso (-NO) group in or the 2-methylphenyl group in . Nitroso groups are electron-withdrawing and may confer redox activity , while aryl groups enhance π-π stacking interactions .
Biological Implications :
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The 2-methylphenyl group in increases logP, favoring blood-brain barrier penetration, whereas the target compound’s methyl group balances hydrophilicity and lipophilicity.
Biological Activity
Overview
6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one, with the CAS number 1343188-19-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known as aminopyrimidines, which are characterized by their amino group attached to a pyrimidine ring structure. The molecular formula of this compound is with a molecular weight of 154.17 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, derivatives similar to this compound have demonstrated significant growth inhibition in human gastric and liver cancer cells, with IC50 values indicating effective dose-response relationships .
Table 1: Cytotoxic Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one | SGC-7901 | TBD |
| 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one | A549 | TBD |
| 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one | HepG2 | TBD |
Note: TBD indicates that specific IC50 values for the compound were not provided in the literature reviewed.
The mechanism by which 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. These interactions may include inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. For instance, structural modifications in related compounds have been shown to enhance their binding affinity to target proteins, leading to increased anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one is crucial for optimizing its biological activity. Research indicates that modifications to the amino and methyl groups on the pyrimidine ring can significantly alter the compound's potency against cancer cell lines. For example, compounds with additional aromatic substituents have shown improved inhibitory effects compared to their simpler counterparts .
Table 2: SAR Insights on Pyrimidine Derivatives
| Modification | Observed Effect |
|---|---|
| Addition of aromatic groups | Increased cytotoxicity |
| Variation in amino group position | Altered enzyme binding affinity |
Case Studies
Several case studies have explored the biological activity of pyrimidine derivatives similar to 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one:
- Study on Gastric Cancer Cells : A study demonstrated that a derivative exhibited over 75% growth inhibition in SGC-7901 cells at a concentration of 40 µg/mL. This suggests that structural modifications can enhance the efficacy of similar compounds against gastric cancer .
- Liver Cancer Inhibition : Another investigation reported that certain modifications led to significant inhibition rates in HepG2 cells, further supporting the potential therapeutic applications of these compounds in treating liver cancer .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 6-Amino-2-(aminomethyl)-5-methyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or acetic acid), and catalyst optimization (e.g., HCl or p-toluenesulfonic acid). Purification via recrystallization using ethanol/water mixtures improves yield (70–85%) . For scalability, fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) is advised.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry and polymorphic forms (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
- NMR (¹H/¹³C) identifies substituent patterns, with characteristic shifts for the aminomethyl group (δ 3.2–3.5 ppm) and dihydropyrimidinone ring protons (δ 5.8–6.2 ppm) .
- FT-IR verifies functional groups (e.g., N–H stretching at 3300–3400 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
Q. What in vitro assays are suitable for initial evaluation of antimicrobial activity?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and assess fungal activity (e.g., C. albicans) via agar diffusion. Structural analogs show MICs of 8–32 µg/mL, suggesting similar testing ranges .
Advanced Research Questions
Q. How can contradictions in reported biological activities across studies be resolved?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. To resolve:
- Systematic SAR studies : Compare bioactivity of derivatives with controlled modifications (e.g., replacing methyl with ethyl groups).
- Standardize assay protocols : Use identical bacterial strains, media, and incubation times. For example, pyrimidine derivatives with 4-methoxyphenyl groups showed 2-fold higher activity in nutrient-rich vs. minimal media .
- Validate via orthogonal assays : Confirm antifungal activity via both broth microdilution and time-kill kinetics .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model interactions with bacterial dihydrofolate reductase (DHFR) using PDB ID 1DHF. Prioritize residues (e.g., Phe92, Leu55) for hydrogen bonding and hydrophobic contacts .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD and binding free energy (MM/PBSA). Studies on similar pyrimidines show ΔG ~ -35 kcal/mol .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with MIC values .
Q. How can solubility be enhanced through structural modification without compromising bioactivity?
- Methodological Answer :
- Introduce hydrophilic groups : Replace the 5-methyl with a hydroxyl group (synthesis via oxymercuration), improving aqueous solubility (logP reduction from 1.8 to 0.5) .
- Salt formation : React with HCl or sodium acetate to form water-soluble salts. For example, 4-aminopyrimidine hydrochloride derivatives show 3-fold higher solubility in PBS .
- Prodrug strategies : Conjugate with PEG or glucose via biodegradable ester linkages .
Q. What strategies elucidate metabolic pathways in preclinical models?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁴C-labeled analogs and track metabolites in rat plasma using LC-MS/MS. Prior studies on pyrimidine derivatives identified hydroxylated and glucuronidated metabolites .
- CYP450 inhibition assays : Use human liver microsomes to identify enzymes (e.g., CYP3A4) involved in oxidation. Co-administer inhibitors (e.g., ketoconazole) to confirm pathway dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
